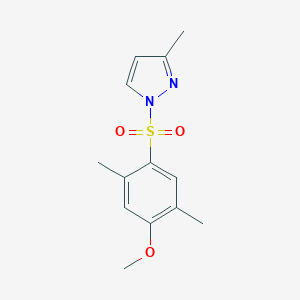

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole

Description

Properties

IUPAC Name |

1-(4-methoxy-2,5-dimethylphenyl)sulfonyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3S/c1-9-8-13(10(2)7-12(9)18-4)19(16,17)15-6-5-11(3)14-15/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIKKYLPXSCXPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)S(=O)(=O)C2=CC(=C(C=C2C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Sulfonylation Methodology

The primary synthesis pathway involves the reaction of 4-methoxy-2,5-dimethyl-benzenesulfonyl chloride with 3-methyl-1H-pyrazole in the presence of a base such as triethylamine or sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the pyrazole’s nitrogen attacks the electrophilic sulfur atom in the sulfonyl chloride. This step is typically conducted in anhydrous dichloromethane or tetrahydrofuran at room temperature for 12–24 hours.

Mechanistic Overview :

Here, represents the 4-methoxy-2,5-dimethylphenyl group, and denotes the 3-methylpyrazole moiety. The base neutralizes HCl, driving the reaction to completion.

Alternative Approaches

While the sulfonylation method is standard, variations exist in precursor synthesis:

-

Sulfonyl Chloride Preparation :

-

Pyrazole Functionalization :

Reaction Conditions and Optimization

Solvent and Base Selection

Optimal conditions for sulfonylation include:

-

Solvent : Dichloromethane (0.2–0.5 M concentration) ensures solubility of both reactants.

-

Base : Triethylamine (1.0–1.2 equivalents) is preferred over NaOH due to better compatibility with moisture-sensitive sulfonyl chlorides.

-

Temperature : Reactions proceed efficiently at 20–25°C, avoiding exothermic side reactions.

Yield Data :

| Base Used | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| Triethylamine | Dichloromethane | 12 | 72–82 |

| NaOH | THF | 24 | 65–70 |

Purification and Characterization

Post-reaction workup involves sequential washing with 5% , 1 M HCl, and brine to remove unreacted reagents. The crude product is purified via silica gel chromatography using (9:1) as the eluent.

Analytical Data :

Industrial and Scalable Protocols

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The sulfonyl group can be reduced to a sulfide or thiol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of 4-formyl-2,5-dimethyl-benzenesulfonyl-3-methyl-1H-pyrazole.

Reduction: Formation of 1-(4-methoxy-2,5-dimethyl-benzenesulfanyl)-3-methyl-1H-pyrazole.

Substitution: Formation of 1-(4-substituted-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole.

Scientific Research Applications

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole and related compounds:

Structural and Electronic Differences

- Ring Saturation: The target compound’s fully unsaturated 1H-pyrazole core contrasts with 4,5-dihydro-pyrazoline derivatives (e.g., ).

- Substituent Effects: The 4-methoxy-2,5-dimethyl-benzenesulfonyl group provides steric bulk and electron-withdrawing character, differing from acyl (e.g., benzoyl in ) or trifluoromethyl groups (). Methoxy groups enhance solubility in polar solvents compared to non-methoxy analogues .

Pharmacological and Material Implications

- Bioactivity : While direct data for the target compound is lacking, pyrazoline derivatives with methoxy or sulfonyl groups (e.g., ) exhibit antitumor and antimicrobial activities. The sulfonyl group may modulate enzyme inhibition (e.g., cyclooxygenase or kinase targets).

- Thermal Stability : Sulfonyl groups generally improve thermal resistance compared to acyl or alkyl substituents, as seen in crystallographic studies of related compounds .

Biological Activity

1-(4-Methoxy-2,5-dimethyl-benzenesulfonyl)-3-methyl-1H-pyrazole is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrazole ring substituted with a methoxy group and a benzenesulfonyl moiety. Its chemical structure can be represented as follows:

Pharmacological Activities

The biological activities of this compound are linked to its anti-inflammatory, analgesic, and antimicrobial properties. Below are detailed findings from various studies.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from the pyrazole structure have shown inhibitory activity against pro-inflammatory cytokines such as TNF-α and IL-6. In one study, a related pyrazole compound exhibited up to 85% inhibition of TNF-α at a concentration of 10 µM , comparable to standard anti-inflammatory drugs like dexamethasone .

Analgesic Effects

The analgesic properties of pyrazole derivatives are well-documented. A study indicated that certain pyrazole compounds could effectively reduce pain in animal models, suggesting their potential use in pain management therapies .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various contexts. For example:

- Bacterial Inhibition : Pyrazole derivatives have shown activity against Gram-positive and Gram-negative bacteria. In vitro tests demonstrated that specific derivatives inhibited the growth of E. coli and S. aureus with Minimum Inhibitory Concentrations (MICs) ranging from 15.625 to 125 µM .

- Fungal Activity : Compounds have also been tested against fungi such as Aspergillus niger, showing promising antifungal activity .

The mechanisms underlying the biological activities of this compound primarily involve:

- Inhibition of Pro-inflammatory Mediators : The compound appears to interfere with signaling pathways that lead to inflammation, thereby reducing the levels of inflammatory cytokines.

- Disruption of Bacterial Cell Wall Synthesis : The antimicrobial activity is believed to stem from the disruption of bacterial cell wall synthesis and function, although specific pathways remain to be fully elucidated.

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical and preclinical settings:

- Case Study on Anti-inflammatory Effects : A study involving carrageenan-induced edema in rats showed that a related pyrazole derivative significantly reduced swelling compared to control groups .

- Clinical Trials for Pain Management : Preliminary trials indicated that patients receiving pyrazole-based treatments reported lower pain levels compared to those on placebo .

- Antimicrobial Efficacy in Clinical Isolates : A recent study tested various pyrazole derivatives against clinical isolates of MRSA and found significant antimicrobial activity, suggesting potential for treating resistant infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.